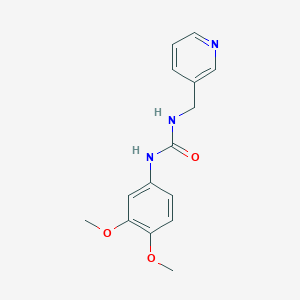
N-(3,4-DIMETHOXYPHENYL)-N'-(3-PYRIDYLMETHYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a pyridylmethyl group attached to the nitrogen atom of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA typically involves the reaction of 3,4-dimethoxyaniline with 3-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a modulator of biological pathways. It may also be used in the development of new pharmaceuticals.
Medicine: N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings. It may also be used as an intermediate in the production of agrochemicals or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by interacting with their binding domains. The exact pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
- N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRIDYLMETHYL)UREA
- N-(3,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)UREA
- N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLETHYL)UREA
Comparison: N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYLMETHYL)UREA is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridylmethyl group on the urea moiety. This unique structure may confer distinct chemical and biological properties compared to its analogs. For example, the position of the methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, while the pyridylmethyl group can affect its solubility and overall pharmacokinetic profile.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-5-12(8-14(13)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKSUPLPBDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)

![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
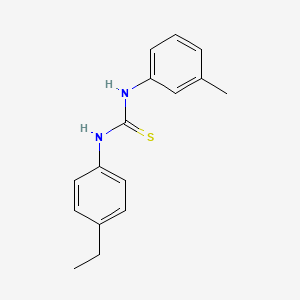
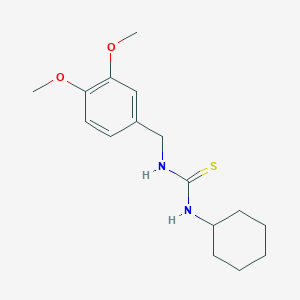
![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
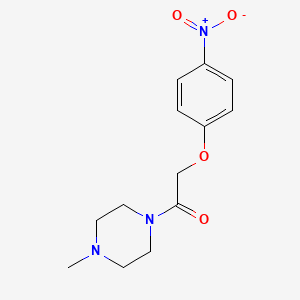
![N~1~-(2,5-DIFLUOROPHENYL)-2-[(5-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5861217.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)
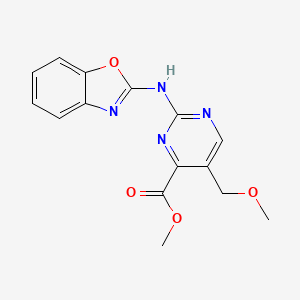

![methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate](/img/structure/B5861249.png)
